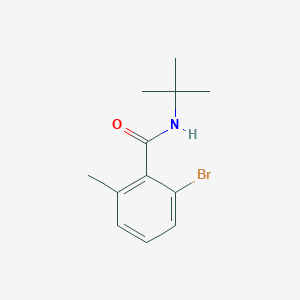

2-Bromo-N-tert-butyl-6-methylbenzamide

説明

2-Bromo-N-tert-butyl-6-methylbenzamide is an organic compound with the molecular formula C12H16BrNO It is a derivative of benzamide, featuring a bromine atom at the 2-position, a tert-butyl group at the nitrogen atom, and a methyl group at the 6-position of the benzene ring

特性

IUPAC Name |

2-bromo-N-tert-butyl-6-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-8-6-5-7-9(13)10(8)11(15)14-12(2,3)4/h5-7H,1-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJVKCENIHWYODJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Br)C(=O)NC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-tert-butyl-6-methylbenzamide typically involves the bromination of N-tert-butyl-6-methylbenzamide. One common method is to react N-tert-butyl-6-methylbenzamide with bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

化学反応の分析

Types of Reactions

2-Bromo-N-tert-butyl-6-methylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to form the corresponding amine derivative.

Oxidation Reactions: The methyl group can be oxidized to form carboxylic acid derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in solvents like ether or tetrahydrofuran (THF).

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic conditions.

Major Products Formed

Substitution Reactions: Products include various substituted benzamides depending on the nucleophile used.

Reduction Reactions: The major product is N-tert-butyl-6-methylbenzylamine.

Oxidation Reactions: Products include carboxylic acids or their derivatives.

科学的研究の応用

2-Bromo-N-tert-butyl-6-methylbenzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its bromine atom serves as a versatile functional group for further chemical modifications.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

作用機序

The mechanism of action of 2-Bromo-N-tert-butyl-6-methylbenzamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromine atom and tert-butyl group can influence the compound’s binding affinity and selectivity towards its molecular targets.

類似化合物との比較

Similar Compounds

- 2-Bromo-N-tert-butylbenzamide

- 2-Bromo-N-tert-butyl-4-methylbenzamide

- 2-Bromo-N-tert-butyl-6-ethylbenzamide

Uniqueness

2-Bromo-N-tert-butyl-6-methylbenzamide is unique due to the specific positioning of the bromine, tert-butyl, and methyl groups on the benzene ring. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the methyl group at the 6-position can influence the compound’s steric and electronic properties, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.

生物活性

2-Bromo-N-tert-butyl-6-methylbenzamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, applications in research, and relevant case studies.

This compound is synthesized through the bromination of N-tert-butyl-6-methylbenzamide. Common methods involve the use of bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane or chloroform at room temperature. This compound features a bromine atom, a tert-butyl group, and a methyl group positioned on the benzene ring, which contribute to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The bromine atom may facilitate interactions with enzymes or receptors, potentially leading to inhibition or modulation of various biochemical pathways. The tert-butyl group enhances lipophilicity, which may improve membrane permeability and binding affinity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. Further investigations are necessary to quantify its efficacy and determine the mechanisms involved.

- Anticancer Potential : The compound has been explored for its anticancer properties, with studies indicating potential cytotoxic effects on cancer cell lines. Specific pathways affected by the compound are yet to be fully elucidated.

- Enzyme Inhibition : There is emerging evidence that this compound may inhibit specific enzymes involved in metabolic processes, which could have implications for drug development targeting metabolic disorders .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibitory effects on bacterial growth | |

| Anticancer | Cytotoxicity against cancer cell lines | |

| Enzyme Inhibition | Potential inhibition of metabolic enzymes |

Case Study 1: Anticancer Activity

In a study investigating the anticancer effects of various benzamide derivatives, this compound was tested against several human cancer cell lines. Results indicated significant cytotoxicity at varying concentrations, suggesting that structural modifications could enhance its therapeutic potential .

Case Study 2: Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated a dose-dependent inhibition of bacterial growth, indicating its potential as a lead compound for developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Bromo-N-tert-butylbenzamide | Bromine at position 2, tert-butyl group | Moderate antimicrobial |

| 2-Bromo-N-tert-butyl-4-methylbenzamide | Bromine at position 2, different methyl position | Lower anticancer activity |

| 2-Bromo-N-tert-butyl-6-ethylbenzamide | Bromine at position 2, ethyl instead of methyl | Variable activity |

This comparison highlights how slight variations in structure can lead to significant differences in biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。